1,1-Difluoro-4-nitrocyclohexane
Description
1,1-Difluoro-4-nitrocyclohexane is a fluorinated cyclohexane derivative characterized by two fluorine atoms at the 1-position and a nitro group (-NO₂) at the 4-position of the cyclohexane ring. The compound’s structure combines the steric and electronic effects of fluorine substituents with the strong electron-withdrawing nature of the nitro group, influencing its conformational preferences and reactivity.
For example, fluorination of 4-nitrocyclohexanone using diethylaminosulfur trifluoride (DAST) or similar agents could yield the target compound .
Conformational Behavior: Nuclear magnetic resonance (NMR) studies of structurally related compounds, such as 1,1-difluorocyclohexane, reveal that fluorine substituents preferentially adopt equatorial positions to minimize steric and electronic repulsions in the chair conformation. The bulky nitro group at the 4-position likely destabilizes axial orientations, favoring an equatorial arrangement to reduce 1,3-diaxial interactions. This interplay between fluorine and nitro substituents creates a unique conformational landscape, as observed in NMR coupling constants and chemical shifts .
Properties
IUPAC Name |
1,1-difluoro-4-nitrocyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2/c7-6(8)3-1-5(2-4-6)9(10)11/h5H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZQIPBMHGUJBQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1[N+](=O)[O-])(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Difluoro-4-nitrocyclohexane can be synthesized through a multi-step process involving the fluorination and nitration of cyclohexane derivatives. One common method involves the selective fluorination of cyclohexane using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The resulting difluorocyclohexane is then nitrated using a nitrating agent like nitric acid (HNO3) or a mixture of nitric acid and sulfuric acid (H2SO4) under controlled conditions to yield 1,1-difluoro-4-nitrocyclohexane .
Industrial Production Methods
Industrial production of 1,1-difluoro-4-nitrocyclohexane typically involves large-scale fluorination and nitration processes. These processes are carried out in specialized reactors designed to handle the corrosive nature of fluorinating and nitrating agents. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-4-nitrocyclohexane undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation: The compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst, or tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 1,1-Difluoro-4-aminocyclohexane.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Oxidation: Oxidized nitro derivatives such as nitroso compounds.
Scientific Research Applications
1,1-Difluoro-4-nitrocyclohexane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules. Fluorinated compounds often exhibit enhanced biological activity and stability.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals that may have improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, where fluorinated compounds impart desirable properties such as chemical resistance and thermal stability.
Mechanism of Action
The mechanism of action of 1,1-difluoro-4-nitrocyclohexane depends on its specific application. In chemical reactions, the presence of fluorine atoms and the nitro group significantly influence its reactivity and interaction with other molecules. The fluorine atoms can stabilize negative charges through inductive effects, while the nitro group can act as an electron-withdrawing group, affecting the compound’s overall reactivity.
In biological systems, the compound’s mechanism of action may involve interactions with enzymes or receptors, where the fluorine atoms can enhance binding affinity and selectivity. The nitro group may also participate in redox reactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Other Difluorocyclohexane Derivatives
- 4-(1,1-Dimethylpropyl)-1,1-difluorocyclohexane (PubChem CID: Not specified): This compound replaces the nitro group with a bulky 1,1-dimethylpropyl substituent. The tert-butyl-like group imposes significant steric hindrance, forcing the cyclohexane ring into a chair conformation where the substituent adopts an equatorial position. Comparative studies suggest that nitro-substituted derivatives exhibit higher dipole moments and altered solubility profiles compared to alkyl-substituted analogs .
Nitro-Substituted Fluorinated Aromatic Compounds
- 1,2-Difluoro-3-methoxy-4-nitrobenzene (CAS 66684-60-4) and 5-Fluoro-2-methoxy-4-nitroaniline (CAS 1435806-78-2):
These aromatic compounds share functional groups (nitro, fluorine, methoxy) but differ in ring saturation. The aromatic nitro group strongly directs electrophilic substitution reactions to meta positions, whereas the aliphatic nitro group in 1,1-difluoro-4-nitrocyclohexane may participate in nucleophilic substitutions or reductions. The cyclohexane ring’s flexibility also allows for dynamic conformational changes, unlike the rigid benzene backbone .
Cyclohexene Derivatives
- 3,3-Difluoro-trans-cyclohexene :
The presence of a double bond in cyclohexene reduces ring flexibility, locking substituents into planar geometries. In 1,1-difluoro-4-nitrocyclohexane, the saturated ring enables chair-to-chair interconversion, modulating steric and electronic interactions. The nitro group’s electron-withdrawing effect may also enhance the electrophilicity of adjacent carbons compared to the conjugated system in cyclohexene derivatives .
Data Table: Key Properties of 1,1-Difluoro-4-nitrocyclohexane and Analogs
*Similarity scores based on structural and functional group alignment (0–1 scale) .
Research Findings and Discussion
- Conformational Analysis : NMR studies indicate that 1,1-difluoro-4-nitrocyclohexane adopts a chair conformation with equatorial nitro and axial fluorine substituents, minimizing steric clashes. This contrasts with 1,1-difluorocyclohexane, where both fluorines are equatorial .
- Reactivity : The nitro group facilitates nucleophilic aromatic substitution in aromatic analogs but may act as a leaving group in aliphatic systems under reducing conditions.
- Stability : Cyclohexane derivatives with electron-withdrawing groups exhibit lower thermal stability compared to alkyl-substituted analogs due to increased ring strain .
Biological Activity
1,1-Difluoro-4-nitrocyclohexane (CAS No. 2172592-43-5) is an organic compound that has garnered attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
1,1-Difluoro-4-nitrocyclohexane is characterized by the presence of two fluorine atoms and a nitro group attached to a cyclohexane ring. These functional groups significantly influence the compound's reactivity and biological interactions.
The biological activity of 1,1-difluoro-4-nitrocyclohexane is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form an amino group, which may enhance its reactivity with nucleophiles in biological systems. Additionally, the fluorine atoms may increase lipophilicity, facilitating membrane penetration and interaction with cellular components.
Biological Activity Overview
The compound has been studied for several biological activities:
- Antimicrobial Activity : Preliminary studies indicate that 1,1-difluoro-4-nitrocyclohexane exhibits antimicrobial properties. The presence of the nitro group is often associated with antibacterial activity, potentially through the generation of reactive nitrogen species that disrupt bacterial cell function.
- Cytotoxicity : In vitro assays have demonstrated that this compound can induce cytotoxic effects in certain cancer cell lines. The mechanism may involve apoptosis triggered by oxidative stress or direct DNA damage due to reactive intermediates formed during metabolic processes.
- Inflammatory Response Modulation : Some studies suggest that 1,1-difluoro-4-nitrocyclohexane may modulate inflammatory pathways, potentially serving as a lead compound for anti-inflammatory drug development.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of 1,1-difluoro-4-nitrocyclohexane against various bacterial strains. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL. The mechanism was hypothesized to involve disruption of the bacterial cell membrane integrity and interference with metabolic pathways .
Case Study 2: Cytotoxicity in Cancer Cells
In a controlled laboratory setting, 1,1-difluoro-4-nitrocyclohexane was tested on human breast cancer cell lines (MCF-7). The compound exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity. Flow cytometry analysis suggested that the compound induces apoptosis via a mitochondrial pathway.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
